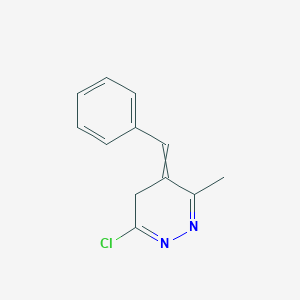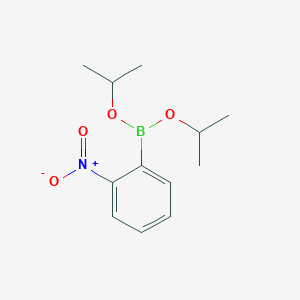![molecular formula C6H3Br2NOS B14316246 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole CAS No. 112499-97-5](/img/structure/B14316246.png)
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is a heterocyclic compound that features a thieno[2,3-d][1,2]oxazole core with bromine substituents at the 5 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole typically involves multi-step organic reactions. One common method includes the bromination of a thieno[2,3-d][1,2]oxazole precursor. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the bromination steps efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno[2,3-d][1,2]oxazole ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur and nitrogen heterocycles
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thieno[2,3-d][1,2]oxazole core can interact with various biological pathways, potentially modulating enzyme activity or receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-bromo-3-(bromomethyl)thiophene share structural similarities but differ in the heterocyclic core.
Isoxazole Derivatives: Compounds such as 3-bromo-5-(bromomethyl)isoxazole have a similar substitution pattern but a different ring structure
Uniqueness
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is unique due to its combination of a thieno[2,3-d][1,2]oxazole core with bromine substituents. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
112499-97-5 |
|---|---|
Molekularformel |
C6H3Br2NOS |
Molekulargewicht |
296.97 g/mol |
IUPAC-Name |
5-bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C6H3Br2NOS/c7-2-3-6-4(10-9-3)1-5(8)11-6/h1H,2H2 |
InChI-Schlüssel |
YPQWRWUVJYNGMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1ON=C2CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
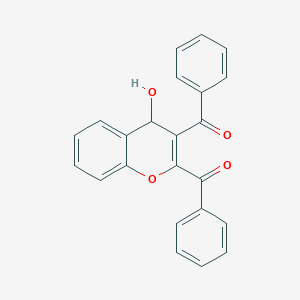
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)
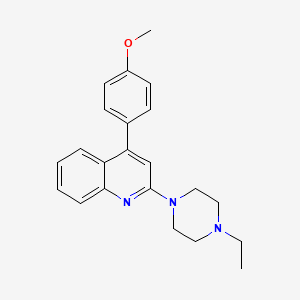
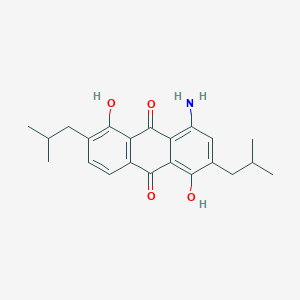
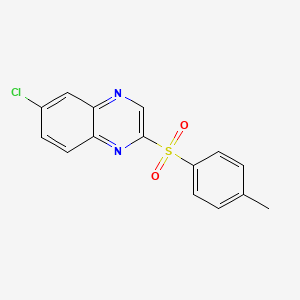
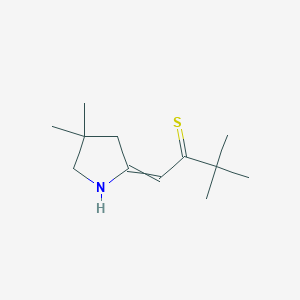
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
